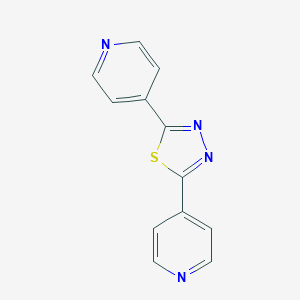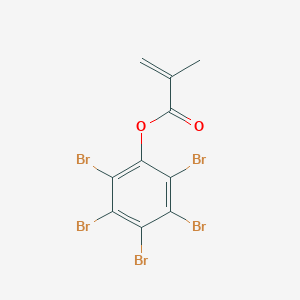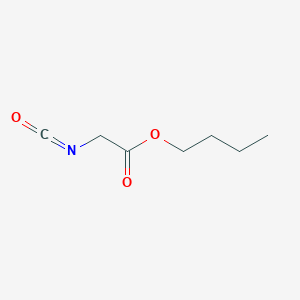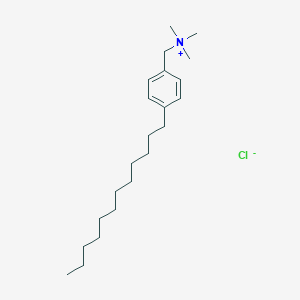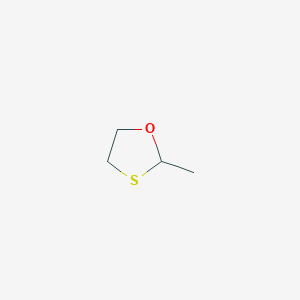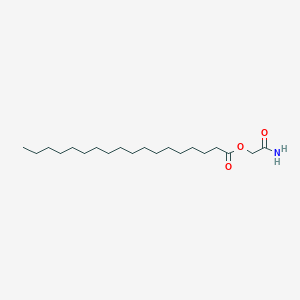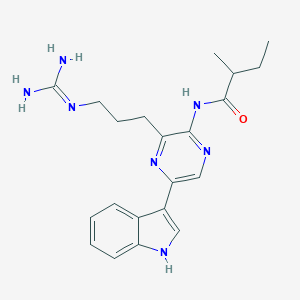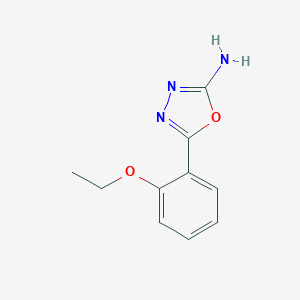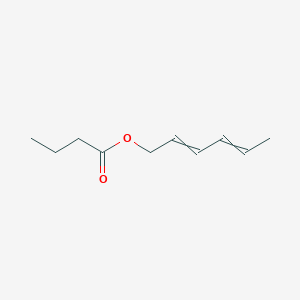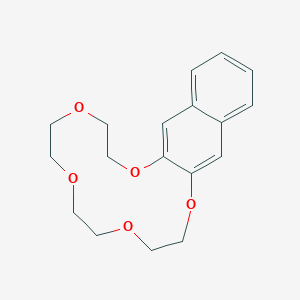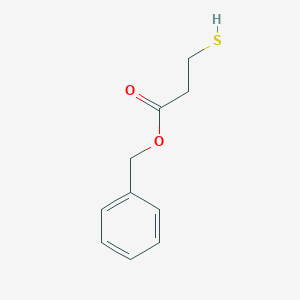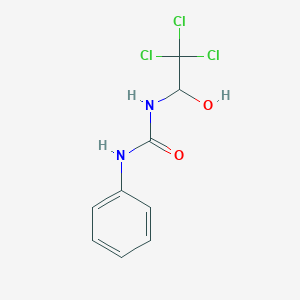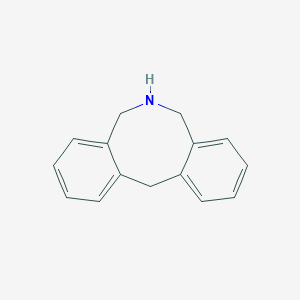
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro-, commonly known as TAAR1 agonist, is a chemical compound that has been extensively studied due to its potential therapeutic applications. TAAR1 agonists have been found to modulate the activity of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in various regions of the brain.
Aplicaciones Científicas De Investigación
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists have been studied extensively for their potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia and depression. Research has shown that Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists can modulate the activity of dopamine and other neurotransmitters, which are involved in the regulation of mood and behavior. In addition, Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists have been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Parkinson's disease.
Mecanismo De Acción
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists act by modulating the activity of Dibenz(c,f)azocine, 5,6,7,12-tetrahydro-, which is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus. Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- is involved in the regulation of dopamine and other neurotransmitters, and its activation has been shown to have both inhibitory and excitatory effects on neuronal activity. Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists have been found to increase the release of dopamine in certain regions of the brain, which may contribute to their therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists have been found to have a variety of biochemical and physiological effects, including modulation of dopamine release, regulation of mood and behavior, and neuroprotection. Research has also shown that Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists can modulate the activity of other neurotransmitters, including serotonin and norepinephrine, which may contribute to their therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists have several advantages for use in laboratory experiments, including their specificity for Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- and their ability to modulate the activity of dopamine and other neurotransmitters. However, there are also limitations to their use, including their potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for research on Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists, including the development of more potent and selective compounds, the investigation of their potential therapeutic applications in a range of psychiatric and neurological disorders, and the exploration of their mechanisms of action at the molecular and cellular levels. In addition, there is a need for further research on the safety and toxicity of Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists in humans, as well as their potential for drug interactions with other medications.
Conclusion
In conclusion, Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists have shown great potential for the treatment of psychiatric and neurological disorders. Their ability to modulate the activity of neurotransmitters such as dopamine and their neuroprotective effects make them an attractive target for drug development. While there are limitations to their use in laboratory experiments, the future directions for research on Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists are promising, and further studies are needed to fully understand their therapeutic potential.
Métodos De Síntesis
The synthesis of Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists involves the use of various chemical reactions, including palladium-catalyzed coupling reactions, reductive amination, and hydrogenation. One of the most commonly used methods for the synthesis of Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists is the Buchwald-Hartwig coupling reaction, which involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. This method has been used to synthesize a variety of Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- agonists, including RO5166017 and RO5256390.
Propiedades
Número CAS |
16031-95-1 |
|---|---|
Nombre del producto |
Dibenz(c,f)azocine, 5,6,7,12-tetrahydro- |
Fórmula molecular |
C15H15N |
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
5,10,11,12-tetrahydrobenzo[d][2]benzazocine |
InChI |
InChI=1S/C15H15N/c1-3-7-14-10-16-11-15-8-4-2-6-13(15)9-12(14)5-1/h1-8,16H,9-11H2 |
Clave InChI |
BKROTJPQLNZYRG-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2CNCC3=CC=CC=C31 |
SMILES canónico |
C1C2=CC=CC=C2CNCC3=CC=CC=C31 |
Otros números CAS |
16031-95-1 |
Sinónimos |
5,6,7,12-Tetrahydrodibenz[c,f]azocine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




